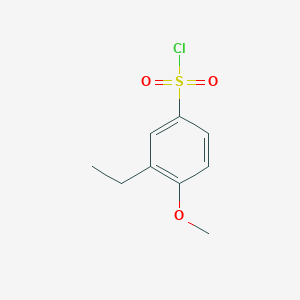

3-ethyl-4-methoxyBenzenesulfonyl chloride

Description

BenchChem offers high-quality 3-ethyl-4-methoxyBenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-4-methoxyBenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFURLPDNDFSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Ethyl-4-Methoxybenzenesulfonyl Chloride (CAS 84911-01-3): A Comprehensive Technical Guide for Drug Development and Synthesis

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized sulfonyl chlorides serve as indispensable electrophilic building blocks. 3-Ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3) is a highly regioselective, bifunctional aromatic intermediate primarily utilized in the synthesis of sulfonamide-based pharmacophores. Its unique 1,2,4-substitution pattern—featuring an electron-donating methoxy group and a sterically active ethyl moiety—makes it a critical precursor for developing targeted therapeutics, including Kat6a inhibitors and specialized central nervous system (CNS) agents.

This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and the physicochemical grounding necessary for researchers to successfully synthesize, purify, and deploy this compound in drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is critical for predicting the pharmacokinetic potential of downstream derivatives and for establishing rigorous quality control parameters during synthesis. The data below is aggregated from [1].

| Property | Value | Analytical Significance |

| CAS Number | 84911-01-3 | Unique identifier for regulatory compliance. |

| Molecular Formula | C9H11ClO3S | Defines isotopic distribution for MS validation. |

| Molecular Weight | 234.70 g/mol | Used for precise stoichiometric calculations. |

| Monoisotopic Mass | 234.01175 Da | Target peak for High-Resolution Mass Spectrometry (HRMS). |

| Melting Point | 44 – 46 °C | Indicates the need for cold storage to prevent degradation. |

| Appearance | Off-white to pale pink solid | Visual indicator of crude vs. recrystallized purity. |

| XLogP (Predicted) | 2.7 | Suggests moderate lipophilicity, ideal for CNS penetration. |

Mechanistic Synthesis: The Chlorosulfonation of 2-Ethylanisole

The foundational synthesis of 3-ethyl-4-methoxybenzenesulfonyl chloride relies on the direct, solvent-free chlorosulfonation of 2-ethylanisole. This reaction is a textbook example of regioselective electrophilic aromatic substitution (EAS), driven by the electronic and steric properties of the starting material.

Causality of Regioselectivity

The methoxy group on the 2-ethylanisole ring is a powerful ortho/para director due to the resonance donation of the oxygen lone pair into the aromatic system. However, the ortho position is sterically hindered by the adjacent ethyl group (at position 2 of the anisole ring). Consequently, the electrophilic attack by the chlorosulfonium ion ( SO2Cl+ ) is directed almost exclusively to the thermodynamically and kinetically favored para position (position 4 relative to the methoxy group).

The Role of Excess Chlorosulfonic Acid

Chlorosulfonic acid ( ClSO3H ) acts as both the reagent and the solvent. The reaction proceeds in two distinct phases:

-

Sulfonation: The first equivalent of ClSO3H reacts to form the intermediate sulfonic acid ( Ar−SO3H ) and HCl gas.

-

Chlorination: Subsequent equivalents act as a chlorinating agent, converting the sulfonic acid into the target sulfonyl chloride ( Ar−SO2Cl ) while generating sulfuric acid ( H2SO4 ) as a byproduct. Using excess reagent drives this equilibrium forward and acts as a heat sink for the intense exotherm.

Synthesis workflow of 3-ethyl-4-methoxybenzenesulfonyl chloride via chlorosulfonation.

Experimental Protocol: Scalable Synthesis & Purification

The following methodology is adapted from field-proven protocols, most notably documented in [2], and optimized for modern laboratory scalability.

Step-by-Step Methodology

Step 1: Reaction Setup (Neat Conditions)

-

Action: To a 21.7 g (0.16 mol) sample of 2-ethylanisole in a round-bottom flask equipped with a magnetic stirrer and a gas scrubber, add 21 mL (approx. 36.7 g, 0.31 mol) of chlorosulfonic acid dropwise.

-

Causality: The reaction is conducted neat (without solvent) to maximize the concentration of the electrophile. Dropwise addition is critical because the reaction is violently exothermic and releases copious amounts of HCl gas. The gas scrubber prevents laboratory contamination.

Step 2: Reaction Monitoring

-

Action: Observe the color progression. The mixture will transition from white to yellow, and finally to a deep purple. Allow the mixture to stir until it returns to room temperature (approximately 30–45 minutes).

-

Causality: The deep purple color is a reliable visual indicator of the formation of the highly conjugated intermediate complexes. Returning to room temperature ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.

Step 3: Exotherm Control & Quenching

-

Action: Pour the reaction mixture slowly over 400 mL of cracked ice under vigorous mechanical stirring.

-

Causality: This is the most critical step. The ice absorbs the massive heat generated by the neutralization of excess chlorosulfonic acid. Keeping the temperature near 0 °C prevents the moisture-sensitive sulfonyl chloride from hydrolyzing back into the inactive sulfonic acid.

Step 4: Isolation

-

Action: Filter the resulting mass of pale pink solids via vacuum filtration. Wash the filter cake extensively with ice-cold water.

-

Causality: Washing removes residual sulfuric and hydrochloric acids. The water must be ice-cold to minimize the dissolution and hydrolysis of the product.

Step 5: Purification via Recrystallization

-

Action: Air-dry the crude solid, then recrystallize from boiling cyclohexane.

-

Causality: Sulfonyl chlorides are prone to degradation in protic solvents. Cyclohexane is an aprotic, non-polar solvent that selectively dissolves the target compound at reflux while excluding polar impurities and moisture. Upon cooling, the pure product precipitates as off-white crystals (mp 44–46 °C).

Applications in Medicinal Chemistry & Drug Discovery

In drug development, 3-ethyl-4-methoxybenzenesulfonyl chloride is primarily utilized to generate sulfonamides —a highly stable, biologically active pharmacophore. By reacting this sulfonyl chloride with various primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), researchers can rapidly generate compound libraries.

This specific building block has been cited in the patent literature for the development of [3], which are investigated for their epigenetic regulatory roles in oncology. Furthermore, it serves as an intermediate in the synthesis of specialized phenethylamine derivatives.

Medicinal chemistry pathway utilizing the sulfonyl chloride for sulfonamide drug candidate synthesis.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured batch, the following analytical signatures must be verified before proceeding to downstream coupling reactions:

-

Infrared Spectroscopy (FT-IR): The absence of a broad O−H stretch (above 3000 cm−1 ) confirms the absence of hydrolyzed sulfonic acid. The presence of strong, asymmetric and symmetric S=O stretching vibrations at ~1370 cm−1 and ~1170 cm−1 confirms the sulfonyl chloride functional group.

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield a molecular ion peak [M+H]+ near m/z 235.019 . Crucially, the spectrum must display the characteristic 3:1 isotopic ratio indicative of a single Chlorine-35/Chlorine-37 atom.

-

Nuclear Magnetic Resonance ( 1H NMR, CDCl3 ):

-

A distinct singlet at ~3.9 ppm integrating for 3H (Methoxy group).

-

A quartet at ~2.7 ppm (2H) and a triplet at ~1.2 ppm (3H) confirming the intact ethyl group.

-

A 1,2,4-aromatic substitution pattern yielding three distinct signals: a doublet (ortho coupling), a doublet of doublets (meta/ortho coupling), and a finely split doublet (meta coupling) for the isolated proton between the ethyl and sulfonyl groups.

-

References

-

Title: PubChem Compound Summary for CID 15915323, 3-Ethyl-4-methoxybenzenesulfonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: PiHKAL: A Chemical Love Story (Entry #169: 2-TOET) Source: Erowid Online Books URL: [Link]

- Title: WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides (Acylsulfonamide-type Kat6a inhibitors)

3-ethyl-4-methoxybenzenesulfonyl chloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-ethyl-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven framework for the structural elucidation of 3-ethyl-4-methoxybenzenesulfonyl chloride. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques and delve into the causality behind experimental choices, ensuring a self-validating analytical workflow. The structural confirmation of such a reagent is paramount, as its purity and identity directly impact the synthesis of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Synthetic Context

The first step in any structure elucidation is to understand the target molecule's constituent parts and a probable synthetic origin. This context provides a foundational hypothesis that is then rigorously tested through analytical characterization.

Molecular Structure Overview

3-ethyl-4-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride. Its structure consists of a benzene ring substituted with an ethyl group, a methoxy group, and a sulfonyl chloride functional group. The substitution pattern is key to its unique chemical properties and reactivity.

Caption: Integrated workflow for structure elucidation.

Conclusion

The unambiguous structural elucidation of 3-ethyl-4-methoxybenzenesulfonyl chloride is achieved through a synergistic combination of synthetic reasoning and multi-technique spectroscopic analysis. The chlorosulfonation of 2-ethylanisole provides a logical synthetic basis for the proposed structure. This hypothesis is then confirmed by mass spectrometry, which verifies the molecular weight and elemental composition (specifically the presence of chlorine). IR spectroscopy provides definitive evidence for the key sulfonyl chloride and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the ultimate confirmation of the molecular connectivity and the specific 1,2,4-trisubstitution pattern on the aromatic ring. The convergence of these independent analytical results provides a high degree of confidence in the assigned structure, ensuring its suitability for subsequent use in research and development.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available from: [Link]

- A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Benchchem.

- Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide. Benchchem.

- An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. Benchchem.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available from: [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Available from: [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available from: [Link]

-

Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]

-

Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society. Available from: [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available from: [Link]

- Technical Guide: Synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride. Benchchem.

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.

-

4-Methoxybenzenesulfonyl chloride. PubChem. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available from: [Link]

-

Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. Available from: [Link]

- Chlorosulfonic Acid - A Versatile Reagent.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

Figure S12. 13 C-NMR spectrum of... ResearchGate. Available from: [Link]

-

Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook. Available from: [Link]

- 13C NMR and structure.

-

1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Available from: [Link]

-

(i) Write the structural formula of (a) o-ethylanisole (b) p-nitroaniline.. Filo. Available from: [Link]

An In-depth Technical Guide to 3-ethyl-4-methoxybenzenesulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Properties

3-ethyl-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Its utility stems from the highly reactive sulfonyl chloride moiety, which serves as a versatile functional handle for the construction of more complex molecules, particularly sulfonamides—a privileged scaffold in numerous therapeutic agents.

The structural arrangement of the ethyl and methoxy groups on the benzene ring influences the electronic properties and steric environment of the reactive center, offering a unique profile for synthetic applications.

Molecular Structure:

Caption: Molecular Structure of 3-ethyl-4-methoxybenzenesulfonyl chloride.

Table 1: Physical and Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 84911-01-3 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | |

| Molecular Weight | 234.7 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | LKFURLPDNDFSNK-UHFFFAOYSA-N | |

Section 2: Reactivity Profile and Handling

Core Reactivity

The synthetic utility of 3-ethyl-4-methoxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[2] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom highly susceptible to attack by nucleophiles. The chloride ion functions as an excellent leaving group, facilitating nucleophilic substitution reactions.[2]

This reactivity allows for the facile formation of stable sulfonamides and sulfonate esters, which are pivotal transformations in organic synthesis.[2]

Solubility and Stability

While specific solubility data for this compound is not extensively published, by analogy to similar aromatic sulfonyl chlorides like 4-methoxybenzenesulfonyl chloride, it is expected to be soluble in a range of common organic solvents such as toluene, ethyl acetate, and dichloromethane.[3][4] It exhibits limited solubility in non-polar solvents like hexanes and is reactive towards protic solvents.[3]

A critical consideration is the compound's moisture sensitivity. Like other sulfonyl chlorides, it readily hydrolyzes upon contact with water, yielding the corresponding sulfonic acid and hydrochloric acid.[5][6] This reactivity necessitates handling under anhydrous conditions and storage in a dry, inert atmosphere.[4][7]

Safe Handling and Storage

3-ethyl-4-methoxybenzenesulfonyl chloride is classified as a hazardous substance.

-

Signal Word: Danger.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8][9]

-

Dispensing: As a solid, care should be taken to avoid generating dust.[7] Use appropriate tools for transfer and weigh the compound in a contained manner.

-

Environment: Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware to prevent hydrolysis.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like water, bases, and strong oxidizing agents.[4][6] Refrigerated storage is often recommended for analogous compounds.[4][6]

-

Spills and Waste: In case of a spill, avoid direct contact. Absorb with an inert, dry material and place in a suitable container for chemical waste disposal.[7] Dispose of all waste in accordance with local, state, and federal regulations.

Section 3: Plausible Synthesis and Spectroscopic Characterization

Synthetic Pathway

A common and industrially relevant method for preparing substituted benzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding substituted benzene.[10][11] For 3-ethyl-4-methoxybenzenesulfonyl chloride, the logical precursor would be 2-ethylanisole. The reaction involves treating 2-ethylanisole with a strong chlorosulfonating agent, such as chlorosulfonic acid. The directing effects of the methoxy (ortho-, para-directing) and ethyl (ortho-, para-directing) groups would favor substitution at the desired position.

Caption: Plausible synthetic route via chlorosulfonation.

Experimental Protocol: Chlorosulfonation (General Procedure) This is a representative protocol based on established methods and should be adapted and optimized.

-

Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Reaction: Cool the flask containing the starting material (2-ethylanisole) in an ice-water bath to 0-5 °C.

-

Addition: Add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature is maintained below 10 °C.[10]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., TLC or GC) indicates the consumption of the starting material. The reaction often evolves HCl gas.[11]

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[10][11] The product will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Expected Spectroscopic Profile

While specific spectra for this compound are not publicly available, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.0 ppm), exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

Methoxy Group: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three methoxy protons.

-

Ethyl Group: A quartet (approx. 2.7-2.9 ppm) for the two methylene (-CH₂-) protons coupled to the methyl protons, and a triplet (approx. 1.2-1.4 ppm) for the three methyl (-CH₃) protons coupled to the methylene protons. The methylene protons are deshielded due to their proximity to the aromatic ring.

-

-

IR Spectroscopy:

-

The most characteristic signals will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12]

-

Other expected signals include C-H stretches from the aromatic and alkyl groups (2800-3100 cm⁻¹) and C-O stretching from the methoxy group.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).[12]

-

Common fragmentation patterns for benzenesulfonyl chlorides include the loss of the chlorine atom (M - Cl) and the entire sulfonyl chloride group (M - SO₂Cl).[13]

-

Section 4: Core Applications in Synthetic Chemistry

The primary value of 3-ethyl-4-methoxybenzenesulfonyl chloride lies in its ability to introduce the 3-ethyl-4-methoxyphenylsulfonyl moiety into various molecules.

Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and fundamental method for synthesizing sulfonamides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Caption: General reaction for sulfonate ester synthesis.

-

Expertise: The choice of sulfonyl chloride can tune the properties of the resulting sulfonate. While tosyl (Ts) and mesyl (Ms) chlorides are common, reagents like 3-ethyl-4-methoxybenzenesulfonyl chloride provide a unique electronic and steric profile that can be exploited in multi-step synthesis to control reactivity or improve the physical properties (e.g., crystallinity) of intermediates.

References

-

Taylor & Francis Online. Efficient Route for the Preparation of Benzyloxy-Substituted Benzenesulfonyl Chlorides from Mercaptophenols. [Link]

- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.

-

Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. [Link]

-

ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

-

Wiley Online Library. Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

National Center for Biotechnology Information. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- Google Patents. Process for the manufacture of arylsulfonyl chloride.

-

Scribd. Aqueous Synthesis of Aryl Sulfonyl Chlorides. [Link]

-

DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

3-ethyl-4-methoxybenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 3-ethyl-4-methoxybenzenesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-4-methoxybenzenesulfonyl chloride, a key organic intermediate. The document details its chemical properties, including its molecular weight, and presents a plausible, detailed synthetic pathway. Furthermore, it explores the compound's potential applications in medicinal chemistry and drug development, drawing parallels with structurally similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction

3-ethyl-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Compounds of this class are of significant interest in medicinal chemistry, primarily serving as precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities. The specific substitution pattern of an ethyl group at the 3-position and a methoxy group at the 4-position on the benzene ring offers a unique combination of steric and electronic properties that can be exploited for the design of targeted therapeutics. This guide will serve as a technical resource, consolidating key information regarding its molecular characteristics, a proposed synthetic protocol, and its prospective role in the synthesis of novel bioactive molecules.

Core Molecular and Physical Properties

A foundational understanding of the physicochemical properties of 3-ethyl-4-methoxybenzenesulfonyl chloride is essential for its effective use in synthesis and research.

| Property | Value | Source |

| Molecular Weight | 234.7 g/mol | [1] |

| Alternate Molecular Weight | 235 g/mol | [2] |

| Linear Formula | C₉H₁₁ClO₃S | [1] |

| CAS Number | 84911-01-3 | [1][2] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1][2] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of 3-ethyl-4-methoxybenzenesulfonyl chloride

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. The most common and direct method is the chlorosulfonation of an activated aromatic ring.[3][4] For 3-ethyl-4-methoxybenzenesulfonyl chloride, the starting material would be 2-ethylanisole. The methoxy group is a strong activating group and, along with the ethyl group, directs the electrophilic substitution to the para position.

Proposed Synthetic Pathway

The proposed synthesis involves the direct chlorosulfonation of 2-ethylanisole using chlorosulfonic acid.

Caption: Proposed synthetic pathway for 3-ethyl-4-methoxybenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of substituted anisoles.[4]

Materials:

-

2-Ethylanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 2-ethylanisole (1.0 eq) to the flask and dissolve it in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-ethyl-4-methoxybenzenesulfonyl chloride can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Aryl sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The resulting sulfonamides from 3-ethyl-4-methoxybenzenesulfonyl chloride could be investigated for a variety of therapeutic applications.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[5] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[5][6] The development of selective CA inhibitors is a key strategy in oncology. The 3-ethyl-4-methoxy substitution pattern could offer unique interactions within the active site of different CA isoforms, potentially leading to novel and selective inhibitors.

General Workflow for Synthesis and Screening of Novel Therapeutics

Caption: General workflow for the development of novel therapeutics.

Quality Control and Characterization

To ensure the identity and purity of synthesized 3-ethyl-4-methoxybenzenesulfonyl chloride, a suite of analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

3-ethyl-4-methoxybenzenesulfonyl chloride is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis via chlorosulfonation is a straightforward process, and its utility as a precursor to a diverse range of sulfonamides makes it an attractive building block for medicinal chemists. The unique substitution pattern of this compound may lead to the discovery of novel therapeutics with improved potency and selectivity, particularly in the area of carbonic anhydrase inhibition. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising molecule in their drug development endeavors.

References

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]

-

4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC. Available from: [Link]

Sources

- 1. 3-ethyl-4-methoxybenzenesulfonyl chloride | 84911-01-3 [sigmaaldrich.com]

- 2. You are being redirected... [hit2lead.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Safety and Handling Whitepaper: 3-Ethyl-4-methoxybenzenesulfonyl Chloride in Drug Development

Executive Summary

3-Ethyl-4-methoxybenzenesulfonyl chloride (CAS: 84911-01-3) is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug development for the synthesis of sulfonamides—a privileged pharmacophore. Due to its inherent chemical reactivity, it presents significant handling, storage, and synthesis challenges. This whitepaper translates standard Safety Data Sheet (SDS) data into a highly practical, causality-driven guide for application scientists, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Hazard Identification

As a sulfonyl chloride, this compound is intrinsically moisture-sensitive. The electrophilic sulfur center is highly susceptible to nucleophilic attack by water. Understanding its physical properties is the first step in designing safe experimental workflows.

Table 1: Physicochemical and Hazard Summary

| Property / Hazard Parameter | Value / Description | Source |

| Compound Name | 3-ethyl-4-methoxybenzenesulfonyl chloride | [1] |

| CAS Number | 84911-01-3 | [1] |

| Molecular Weight | 234.7 g/mol | [1] |

| Physical Form | Solid (Off-white to white) | [1] |

| Transport Class (DG) | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [2] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314 : Causes severe skin burns and eye damageH335 : May cause respiratory irritation | [1] |

The Causality of the Hazards: The severe tissue damage (H314) and respiratory irritation (H335) associated with this compound are not solely due to the parent molecule. When the compound contacts the moisture inherent in human skin or mucous membranes, it undergoes rapid, exothermic hydrolysis. This reaction generates localized, highly concentrated hydrochloric acid (HCl) and the corresponding sulfonic acid, which are the actual agents of the chemical burns[1].

Upstream Synthesis & Thermodynamic Causality

In laboratory settings, 3-ethyl-4-methoxybenzenesulfonyl chloride is typically synthesized via the direct chlorosulfonation of 2-ethylanisole using chlorosulfonic acid[3].

This upstream process is highly exothermic and evolves copious amounts of hydrogen chloride (HCl) gas as the reaction mixture transitions from white, to yellow, to deep purple[3]. The causality of this thermal hazard dictates that the reaction must be quenched by pouring the mixture over cracked ice with vigorous mechanical stirring[3]. The use of cracked ice—rather than liquid water—is a deliberate thermodynamic choice: it provides a massive heat sink (utilizing the enthalpy of fusion) that absorbs the exothermic shock of neutralizing unreacted chlorosulfonic acid. This prevents a runaway thermal event and safely precipitates the sulfonyl chloride as an isolable solid[3].

Mechanistic Reactivity & Pathway Divergence

Understanding the dual nature of sulfonyl chlorides—as both valuable synthetic intermediates and hazardous corrosives—is paramount for drug development professionals. The molecule exists at a kinetic crossroads depending on the ambient environment.

Fig 1. Divergent reactivity pathways of sulfonyl chlorides under anhydrous vs. ambient conditions.

Self-Validating Experimental Protocol: Sulfonamide Coupling

Trustworthiness in chemical handling relies on protocols that validate themselves in real-time. The following procedure for synthesizing a sulfonamide from 3-ethyl-4-methoxybenzenesulfonyl chloride incorporates built-in diagnostic checks to ensure the reaction is proceeding safely.

Step 1: System Purging and Preparation

-

Action: Flame-dry a 50 mL round-bottom flask and purge with inert nitrogen (N₂) for 15 minutes.

-

Causality: Sulfonyl chlorides are highly hygroscopic. Eliminating ambient moisture prevents the parasitic hydrolysis pathway, which not only consumes the starting material but also generates HCl gas that can protonate the amine nucleophile and stall the desired reaction.

Step 2: Reagent Dissolution and Thermal Control

-

Action: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath (0 °C).

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. The ice bath is critical because the subsequent coupling reaction is highly exothermic; uncontrolled heat accelerates side reactions and degradation.

Step 3: Electrophile Addition (Self-Validation Check)

-

Action: Add 3-ethyl-4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes[1].

-

Self-Validation: Observe the solution. A slight, controlled exotherm is normal. Diagnostic Check: If vigorous bubbling or fuming occurs, the solvent is wet. The bubbling is HCl gas escaping due to rapid hydrolysis. If this occurs, the reaction integrity is compromised and must be aborted.

Step 4: Reaction Progression

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Causality: Warming to room temperature provides the kinetic energy required to drive the reaction to completion after the initial exothermic risk has passed.

Step 5: Biphasic Quenching

-

Action: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality: The mildly basic aqueous phase safely hydrolyzes any residual 3-ethyl-4-methoxybenzenesulfonyl chloride into its water-soluble sulfonic acid salt, while neutralizing DIPEA-HCl salts, allowing the target sulfonamide to remain cleanly in the organic DCM layer.

Emergency Response & Spill Mitigation Workflow

Standard SDS protocols dictate specific responses for spills, notably avoiding the inhalation of dust and preventing skin contact (P-codes: P260, P280, P303+P361+P353)[1]. Because of the water-reactive nature of sulfonyl chlorides, using water directly on a spill is strictly prohibited, as it will cause a violent release of toxic gas.

Fig 2. Step-by-step emergency mitigation workflow for sulfonyl chloride spills.

References

-

Title: Erowid Online Books : "PIHKAL" - #169 2-TOET Source: erowid.org URL: [Link]

Sources

3-ethyl-4-methoxybenzenesulfonyl chloride solubility

An In-depth Technical Guide to the Solubility of 3-ethyl-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-ethyl-4-methoxybenzenesulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of sulfonamide-based pharmaceutical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive analysis of the solubility profile of 3-ethyl-4-methoxybenzenesulfonyl chloride, moving beyond simple data points to explain the underlying chemical principles. We address the inherent challenge posed by the compound's reactivity, particularly its moisture sensitivity, which complicates solubility assessments in protic solvents. This document offers both predictive insights based on structural analysis and detailed, self-validating experimental protocols for qualitative and quantitative solubility determination, ensuring researchers can generate reliable and reproducible data.

Introduction to 3-ethyl-4-methoxybenzenesulfonyl chloride

Chemical Identity and Core Properties

3-ethyl-4-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride featuring an ethyl and a methoxy group on the benzene ring. These substituents significantly influence its electronic properties and, consequently, its reactivity and solubility.

| Property | Value | Source(s) |

| CAS Number | 84911-01-3 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.70 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation. |

Significance in Synthetic Chemistry

The sulfonyl chloride functional group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. In drug development, the sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutics, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern of 3-ethyl-4-methoxybenzenesulfonyl chloride offers a unique scaffold for medicinal chemists to explore structure-activity relationships (SAR) in novel drug candidates.

The Duality of Solubility and Reactivity

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] The molecular structure of 3-ethyl-4-methoxybenzenesulfonyl chloride presents distinct regions of varying polarity:

-

Non-polar character: The benzene ring and the ethyl group contribute to its solubility in non-polar organic solvents (e.g., hexane, toluene).

-

Polar character: The sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) groups are polar, containing electronegative oxygen and chlorine atoms. These groups promote solubility in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane).[3][4]

Based on this structure, the compound is expected to be readily soluble in a range of common polar aprotic and non-polar organic solvents but have limited solubility in highly polar protic solvents like water.

The Overriding Factor: Reactivity in Protic and Basic Media

A critical consideration for sulfonyl chlorides is their high reactivity towards nucleophiles. This is especially true for water and alcohols (protic solvents), which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[5][6]

Hydrolysis Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction means that in aqueous or alcoholic solutions, one is not merely observing dissolution but an irreversible chemical transformation. Similarly, reaction with basic solutions (e.g., NaOH, NaHCO₃) will result in a rapid reaction to form the highly soluble sodium sulfonate salt. This reactivity is a crucial experimental insight; observing "solubility" in these solvents is actually an indicator of reaction, not simple physical dissolution. The low intrinsic solubility of many aryl sulfonyl chlorides in water is a key property that can protect them from hydrolysis, allowing for their precipitation from aqueous reaction mixtures during synthesis.[7][8]

Experimental Protocol 1: Qualitative Solubility Classification

This protocol provides a systematic method to classify the compound's solubility and reactivity, which can infer the presence of its key functional groups.[9] The experiment must be conducted in a well-ventilated fume hood due to the compound's corrosive nature and potential for HCl evolution.

Causality of Solvent Selection

The choice of solvents is designed to probe different aspects of the compound's chemical nature in a stepwise manner:

-

Water: To test for low molecular weight, highly polar compounds. For this compound, it primarily tests for reactivity (hydrolysis).

-

5% HCl: To test for basic functional groups (e.g., amines). The compound is expected to be unreactive and insoluble.

-

5% NaOH: To test for acidic functional groups. The sulfonyl chloride will react (saponify) and dissolve.

-

Common Organic Solvents: To establish a practical list of solvents for synthetic reactions and purification.

Step-by-Step Methodology

Materials:

-

3-ethyl-4-methoxybenzenesulfonyl chloride

-

Small, dry test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol.

Procedure:

-

Preparation: Label a series of nine dry test tubes with the name of each solvent.

-

Aliquot Compound: Add approximately 20-30 mg of 3-ethyl-4-methoxybenzenesulfonyl chloride to each test tube. The exact mass is less critical than consistency across all tubes.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Observation: Vigorously agitate each tube for 60 seconds.[2]

-

Record Results: Observe and record whether the compound is Soluble (forms a clear, homogenous solution), Partially Soluble (a significant portion dissolves), or Insoluble/Reactive (solid remains, or signs of reaction such as gas evolution or color change are observed).[10]

Predicted Data and Interpretation

The following table summarizes the expected qualitative results based on chemical principles.

| Solvent | Solvent Type | Predicted Outcome | Rationale |

| Water | Polar Protic | Insoluble / Reactive | Low intrinsic solubility. Slow hydrolysis will occur at the interface, potentially with visible gas (HCl) evolution upon heating.[4][7] |

| Hexane | Non-polar | Sparingly Soluble | The polar sulfonyl chloride group limits solubility in highly non-polar solvents. |

| Toluene | Aromatic | Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute.[11] |

| Dichloromethane | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | Effective at dissolving moderately polar organic solids. |

| Acetone | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving the compound.[4] |

| Methanol | Polar Protic | Reactive / Soluble | The compound will react with methanol to form the methyl sulfonate ester, appearing to "dissolve." |

| 5% HCl (aq) | Acidic Aqueous | Insoluble | The compound has no basic sites to protonate and is not expected to react.[9] |

| 5% NaOH (aq) | Basic Aqueous | Reactive / Soluble | Rapid hydrolysis/saponification will occur, forming the water-soluble sodium sulfonate salt.[9] |

Visualization: Qualitative Analysis Workflow

The following diagram illustrates the logical flow for classifying an unknown compound, demonstrating where 3-ethyl-4-methoxybenzenesulfonyl chloride fits.

Caption: Logical flow for solubility-based functional group analysis.

Experimental Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

To obtain precise solubility data (e.g., in mg/mL), a quantitative method using a non-reactive solvent is required. Gravimetric analysis is a robust and direct approach.

Methodological Rationale (Self-Validating System)

This protocol is designed for trustworthiness. By creating a saturated solution and allowing it to equilibrate, we ensure the maximum amount of solute has dissolved. Using a filtered aliquot prevents suspended solids from artificially inflating the result. The final measurement of mass is direct and does not depend on indirect properties like absorbance, minimizing confounding variables. Toluene is selected as the solvent due to its predicted high solubility and lack of reactivity.

Step-by-Step Methodology

Materials:

-

3-ethyl-4-methoxybenzenesulfonyl chloride

-

Toluene (anhydrous)

-

Scintillation vial or small flask with a screw cap

-

Magnetic stirrer and stir bar

-

Syringe (e.g., 5 mL) and syringe filter (0.45 µm, PTFE)

-

Pre-weighed, clean, and dry beaker or vial

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare Saturated Solution: Place an excess amount of the compound (e.g., ~500 mg) into a vial containing a known volume of toluene (e.g., 5.0 mL). An excess is critical to ensure saturation.

-

Equilibrate: Seal the vial and stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for at least 4 hours to ensure equilibrium is reached.

-

Sample Collection: Stop stirring and allow the undissolved solid to settle for 30 minutes.

-

Aliquot Withdrawal: Carefully draw a precise volume of the clear supernatant (e.g., 2.0 mL) into the syringe fitted with the syringe filter. Filter the solution directly into the pre-weighed beaker. Recording the exact volume is crucial.

-

Solvent Evaporation: Place the beaker in a drying oven at a moderate temperature (e.g., 50-60 °C) or under high vacuum until all the toluene has evaporated, leaving behind the solid residue.

-

Final Weighing: Allow the beaker to cool to room temperature in a desiccator, then weigh it on the analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Mass of beaker + residue) - (Mass of empty beaker)

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of aliquot (mL)

-

Visualization: Quantitative Analysis Workflow

Caption: Stepwise process for quantitative solubility measurement.

Safety and Handling

Given the hazardous nature of 3-ethyl-4-methoxybenzenesulfonyl chloride, strict safety protocols are mandatory.

-

Hazard Identification: The compound is corrosive and causes severe skin and eye burns.[12][13] It is also moisture-sensitive and contact with water may liberate toxic HCl gas.[5][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid and its solutions should be performed inside a certified chemical fume hood.[12]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[4][11][14]

Conclusion

The solubility of 3-ethyl-4-methoxybenzenesulfonyl chloride is not a simple physical constant but a complex interplay of its molecular structure and chemical reactivity. While it exhibits good solubility in a range of common aprotic and aromatic organic solvents, its behavior in protic or basic media is dominated by rapid chemical reaction. This guide provides the theoretical background and validated experimental frameworks necessary for researchers to accurately characterize its solubility profile. A precise understanding of these properties is essential for the successful use of this versatile reagent in the synthesis of next-generation chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 2 DETERMIN

- 3-ethyl-4-methoxybenzenesulfonyl chloride | 84911-01-3. Sigma-Aldrich.

- Solubility of Organic Compounds. Chemistry LibreTexts.

- CID 56946103 | C10H12O3. PubChem.

- 3-ethyl-4-methoxybenzenesulfonyl chloride | CAS# 84911-01-3. Hit2Lead.

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.

- SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride. Fisher Scientific.

- 4-Methoxybenzenesulfonyl chloride - Solubility of Things.

- CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride. CymitQuimica.

- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride. Tokyo Chemical Industry Co., Ltd.

- Technical Guide: Synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride. Benchchem.

- 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2. ChemicalBook.

- Experiment 2 # Solubility. Bellevue College.

- SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride. Fisher Scientific.

- Solubility Testing of Organic Compounds. Scribd.

- Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.

- 4-Methoxybenzenesulfonyl chloride 98-68-0 wiki. Mol-Instincts.

- CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride. CymitQuimica.

- Sulfuryl chloride. Wikipedia.

- 1114594-37-4 | 3-(Ethylcarbamoyl)-4-methoxybenzenesulfonyl chloride. ChemScene.

- SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride. MilliporeSigma.

- Sulfuryl chloride | SO2Cl2. PubChem.

- SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride. Thermo Fisher Scientific.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 6. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Comprehensive Reactivity Profile and Synthetic Applications of 3-Ethyl-4-methoxybenzenesulfonyl Chloride

Executive Summary

3-Ethyl-4-methoxybenzenesulfonyl chloride (CAS: 84911-01-3) is a highly reactive, bifunctional organosulfur building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by a hexavalent, highly electrophilic sulfur center, this compound serves as a critical intermediate for the installation of the 3-ethyl-4-methoxyphenylsulfonyl moiety. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-validated synthetic protocols, designed to equip drug development professionals with the causality and logic required to optimize sulfonylation and reduction workflows.

Structural & Physicochemical Profile

The reactivity of 3-ethyl-4-methoxybenzenesulfonyl chloride is governed by the push-pull electronic dynamics of its aromatic ring. The para-methoxy and meta-ethyl groups act as electron-donating groups (EDGs) via resonance and hyperconjugation, respectively. While these groups slightly temper the extreme electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride[1], the strong electron-withdrawing inductive effect of the two oxygen atoms and the chlorine leaving group ensures rapid reaction kinetics with nucleophiles[2].

Quantitative Physicochemical Data

| Property | Value / Description |

| CAS Number | 84911-01-3 |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol [3] |

| Physical State | Off-white to pale pink solid (crude); White crystals (purified) |

| Melting Point | 44–46 °C (recrystallized from cyclohexane)[4] |

| Solubility | Soluble in CH₂Cl₂, THF, ether; Insoluble in (but reactive with) water |

| Stability | Moisture-sensitive; hydrolyzes to 3-ethyl-4-methoxybenzenesulfonic acid[5] |

Core Reactivity Mechanisms

Nucleophilic Acyl Substitution (Sulfonylation)

The fundamental mechanism of action for 3-ethyl-4-methoxybenzenesulfonyl chloride is nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination pathway[1].

-

Nucleophilic Attack : A nucleophile (e.g., an amine or alkoxide) attacks the electrophilic sulfur atom, breaking the π-bond character of one S=O bond to form a transient, pentacoordinate trigonal bipyramidal intermediate.

-

Elimination : The intermediate rapidly collapses, reforming the S=O bond and expelling the chloride ion, which is an excellent leaving group, yielding a stable sulfonamide or sulfonate ester.

Figure 1: Nucleophilic acyl substitution mechanism of sulfonylation.

Hydrolytic Degradation

In the presence of aqueous media or atmospheric moisture, the compound undergoes hydrolysis. Water acts as the nucleophile, displacing the chloride to form 3-ethyl-4-methoxybenzenesulfonic acid and hydrochloric acid (HCl)[2]. This necessitates the use of strictly anhydrous conditions and inert atmospheres (e.g., N₂ or Argon) during storage and early-stage handling.

Field-Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in each step to ensure researchers understand why specific conditions are chosen, minimizing side reactions such as di-sulfonylation or Friedel-Crafts sulfone formation[6].

Protocol A: De Novo Synthesis via Chlorosulfonation

This protocol leverages electrophilic aromatic substitution to synthesize the sulfonyl chloride directly from 2-ethylanisole[4].

Reagents:

-

2-Ethylanisole (21.7 g, ~160 mmol)

-

Chlorosulfonic acid (21 mL, excess)

-

Cracked ice (400 mL)

Step-by-Step Methodology:

-

Preparation : Place 21.7 g of neat 2-ethylanisole in a round-bottom flask equipped with a magnetic stirrer. Causality: Performing the reaction neat (without solvent) maximizes the concentration of reactants, driving the kinetically favored para-substitution relative to the methoxy group.

-

Addition : Add 21 mL of chlorosulfonic acid dropwise (1 mL at a time) under vigorous stirring. Causality: The reaction is highly exothermic and evolves copious amounts of HCl gas. Controlled addition prevents thermal runaway and degradation of the anisole ring.

-

Observation : Monitor the color transition from white to yellow, culminating in a deep purple. Allow the mixture to stir for 30 minutes until it returns to room temperature.

-

Quenching : Pour the reaction mixture over 400 mL of cracked ice with aggressive mechanical stirring. Causality: The ice serves a dual purpose: it acts as a massive heat sink to safely quench unreacted chlorosulfonic acid, and the low temperature severely retards the hydrolysis of the newly formed sulfonyl chloride, allowing it to precipitate as an off-white/pale pink solid.

-

Isolation : Filter the solids, wash thoroughly with cold H₂O, and air dry. Recrystallize from cyclohexane to yield pure 3-ethyl-4-methoxybenzenesulfonyl chloride (mp 44–46 °C).

Protocol B: Amidation to Sulfonamide

Reagents:

-

3-Ethyl-4-methoxybenzenesulfonyl chloride (1.0 eq)

-

Ammonium hydroxide or Primary/Secondary Amine (2.5 eq)

Step-by-Step Methodology:

-

Reaction : Dissolve the sulfonyl chloride in anhydrous CH₂Cl₂ at 0 °C. Dropwise add the amine. Causality: The amine acts as both the nucleophile and the acid scavenger. Using an excess (or a tertiary amine base like pyridine) neutralizes the generated HCl, preventing the protonation of the nucleophilic amine, which would halt the reaction[6].

-

Workup : Dilute with CH₂Cl₂, wash with 1M HCl (to remove excess amine), followed by saturated aqueous NaHCO₃ and brine.

-

Purification : Evaporate the solvent and recrystallize from H₂O to yield 3-ethyl-4-methoxybenzenesulfonamide (mp 97–98 °C)[4].

Protocol C: Deep Reduction to Thiophenol

Sulfonyl chlorides can be reduced to thiols (thiophenols), providing access to nucleophilic sulfur building blocks.

Step-by-Step Methodology:

-

Setup : In a 2 L flask, combine 200 mL cracked ice, 45 mL concentrated H₂SO₄, 26.7 g of moist 3-ethyl-4-methoxybenzenesulfonyl chloride, and 45 g elemental zinc dust[4].

-

Reduction : Apply external heating to initiate the exothermic reaction, then maintain at reflux for 4 hours. Causality: Zinc and sulfuric acid generate nascent hydrogen in situ. The extreme reducing environment strips the oxygen atoms from the S(VI) center, driving it down to the S(-II) oxidation state.

-

Isolation : Cool, filter insolubles, and extract the aqueous layer with CH₂Cl₂. Distill the crude oil under vacuum (72–84 °C at 0.3 mm/Hg) to isolate 3-ethyl-4-methoxythiophenol as a water-white oil.

Figure 2: Divergent synthetic workflows for sulfonamides and thiophenols.

Applications in Drug Development

In medicinal chemistry, the 3-ethyl-4-methoxyphenylsulfonyl moiety is highly valued for its unique steric and electronic topography.

-

Lipophilicity & Steric Bulk : The ethyl group at the 3-position provides a localized lipophilic bump that can engage in hydrophobic interactions within deep receptor binding pockets, often increasing the binding affinity of the parent drug molecule.

-

Hydrogen Bonding : The methoxy oxygen acts as a highly directional hydrogen bond acceptor.

-

Metabolic Stability : The sulfonamide linkage (-SO₂NH-) generated from this chloride is highly resistant to enzymatic cleavage (proteolysis) compared to standard carboxamides, significantly improving the pharmacokinetic half-life of the resulting therapeutic agents.

References

-

Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations." Jinli Chemical Industry News. Available at:[Link]

-

PubChem. "Benzenesulfonyl chloride | C6H5ClO2S | CID 7369." National Center for Biotechnology Information. Available at:[Link]

-

Shulgin, A., & Shulgin, A. "PIHKAL: A Chemical Love Story - #169 2-TOET." Erowid Online Books. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 3. Ethyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. Erowid Online Books : "PIHKAL" - #169 2-TOET [erowid.org]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role and Challenges of a Key Synthetic Building Block

An In-depth Technical Guide on the Stability and Storage of 3-ethyl-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

3-Ethyl-4-methoxybenzenesulfonyl chloride is a bespoke aromatic sulfonyl chloride that serves as a critical intermediate in modern organic synthesis. Its utility is most pronounced in the construction of sulfonamides, a privileged scaffold in medicinal chemistry found in numerous therapeutic agents. The molecule's architecture, featuring an electron-donating methoxy group and a moderately activating ethyl group, influences the electronic properties of the sulfonyl chloride moiety, making it a tailored reagent for specific synthetic strategies.

However, the very feature that makes this compound a potent electrophile—the sulfonyl chloride group—also renders it susceptible to degradation. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a prerequisite for ensuring reaction reproducibility, maximizing yields, and maintaining a safe laboratory environment. This guide provides a detailed examination of the factors governing the stability of 3-ethyl-4-methoxybenzenesulfonyl chloride, offering field-proven protocols for its storage and handling to preserve its chemical integrity from the stockroom to the reaction flask.

Section 1: The Chemical Reactivity Profile

The stability of 3-ethyl-4-methoxybenzenesulfonyl chloride is intrinsically linked to its molecular structure and the reactivity of its functional groups. The primary site of reactivity is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom create a highly electron-deficient sulfur center, making it a potent electrophile for nucleophilic attack.[1] This is the desired reactivity for forming sulfonamides with amines.

The secondary region of reactivity is the aromatic ring. The 3-ethyl and 4-methoxy substituents are electron-donating, activating the ring towards electrophilic aromatic substitution. While this is not typically a stability concern under standard storage conditions, it is a key consideration in reaction design.

The principal pathway of degradation and the most immediate stability concern is the reaction with nucleophiles, the most ubiquitous of which is water.

Section 2: Critical Factors Governing Stability

Moisture: The Primary Antagonist

The single most significant factor affecting the stability of 3-ethyl-4-methoxybenzenesulfonyl chloride is exposure to moisture. Sulfonyl chlorides are highly reactive towards water, undergoing hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).[2][3] This reaction is often exothermic and can proceed with even trace amounts of water, including atmospheric humidity.[4][5]

The hydrolysis not only consumes the active reagent but also generates corrosive HCl gas, which can create pressure buildup in sealed containers and degrade other sensitive materials.[5][6] The resulting 3-ethyl-4-methoxybenzenesulfonic acid is an impurity that can interfere with subsequent reactions. While some aryl sulfonyl chlorides are partially protected from hydrolysis by their low solubility in water, this should not be relied upon for long-term storage.[7][8]

Temperature

Elevated temperatures can accelerate the rate of decomposition. While the compound is a solid at room temperature, thermal degradation can still occur, especially if impurities are present that could catalyze decomposition.[9] For long-term stability and to minimize any potential for slow degradation, refrigerated storage is recommended.[10][11] Some acyl halides and sulfonyl halides can slowly decompose even at room temperature, leading to pressure buildup in sealed containers, a risk that is exacerbated by heat.[5]

Incompatible Materials

To ensure stability and safety, 3-ethyl-4-methoxybenzenesulfonyl chloride must be stored away from incompatible substances. The primary incompatibilities include:

-

Water and Moisture : As detailed above.[4]

-

Bases (e.g., hydroxides, carbonates) : React violently and exothermically.[2]

-

Amines : This is the intended reaction partner for sulfonamide synthesis, but uncontrolled mixing is hazardous.[4]

-

Strong Oxidizing Agents : Can lead to vigorous and potentially explosive reactions.[4]

Section 3: Recommended Storage and Handling Protocols

A self-validating system for storing and handling this reagent relies on a multi-layered approach that rigorously excludes the catalysts of its degradation.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and slows hydrolysis kinetics.[13] |

| Atmosphere | Under a dry, inert gas (Nitrogen or Argon) | Excludes atmospheric moisture, which is the primary cause of degradation.[11] |

| Container | Tightly closed original container; Corrosive-resistant with a resistant inner liner.[10] | Prevents moisture ingress and contains the corrosive solid. A compromised seal invalidates all other precautions. |

| Location | A dry, well-ventilated, designated corrosives storage area. Store locked up.[4][10] | Ensures segregation from incompatible materials and limits access to authorized personnel. |

Safe Handling: A Step-by-Step Workflow

Adherence to a strict handling protocol is essential to prevent degradation and ensure user safety.

-

Preparation :

-

Work must be conducted in a certified chemical fume hood.[2]

-

Assemble all necessary glassware and ensure it is oven-dried or flame-dried to remove all traces of moisture.

-

Don mandatory Personal Protective Equipment (PPE): Tightly fitting safety goggles and a face shield, chemical-resistant nitrile gloves, and a chemical-resistant lab coat.[2][14]

-

-

Dispensing the Reagent :

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

If possible, perform the transfer in a glove box or under a positive pressure of inert gas.

-

Quickly weigh the desired amount of the solid and securely reseal the main container immediately. Flush the headspace with inert gas before sealing if possible.

-

-

Reaction Setup (Illustrative Protocol: Sulfonamide Synthesis) :

-

Inert Atmosphere : Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.[9]

-

Anhydrous Solvents : Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine, pyridine) in an anhydrous solvent (e.g., dichloromethane, THF).

-

Controlled Addition : Cool the amine solution in an ice bath (0 °C). Slowly add the 3-ethyl-4-methoxybenzenesulfonyl chloride, either as a solid in portions or as a solution in the same anhydrous solvent.[9] The causality for this is twofold: it controls the exotherm of the reaction and minimizes the time the sulfonyl chloride spends in solution where it could react with trace impurities.

-

Monitoring : Allow the reaction to proceed at low temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching : After the reaction is complete, any remaining sulfonyl chloride must be carefully quenched. This is a self-validating step to ensure safe workup. Slowly and carefully add the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.[2] Vigorous gas evolution (CO₂) is expected and must be controlled.[2]

-

Section 4: Identifying and Mitigating Decomposition

Researchers must be vigilant for signs of degradation, which indicate that storage or handling protocols have been compromised.

Signs of Decomposition :

-

Color Change : Development of a darker color can indicate the formation of impurities.[9]

-

Gas Evolution : The smell of HCl upon opening the container is a clear sign of hydrolysis.[9]

-

Formation of Impurities : The presence of a water-insoluble solid that becomes soluble upon adding a base (the sulfonic acid) or unexpected spots on a TLC plate are indicators of degradation.[9]

-

Decreased Yield : A lower-than-expected yield in a well-established reaction is a common consequence of using a partially decomposed reagent.[9]

If decomposition is suspected, the purity of the sulfonyl chloride should be assessed. While some sources suggest purification by distillation under reduced pressure, this can be hazardous for sulfonyl chlorides, which may decompose thermally.[9][15] Often, it is more practical and safer to procure a fresh batch of the reagent.

Conclusion

The effective use of 3-ethyl-4-methoxybenzenesulfonyl chloride hinges on a disciplined approach to its storage and handling. By understanding its inherent reactivity and implementing protocols that rigorously exclude moisture and other incompatible substances, researchers can ensure the reagent's integrity, leading to more reliable, reproducible, and safer synthetic outcomes. The principles outlined in this guide serve as a foundational framework for the responsible management of this and other reactive sulfonyl chlorides in the research and development pipeline.

References

-

Boga, S. L. R., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Hone, C. A., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

YouTube. Alcohols to Alkyl Chlorides, Part 6. [Link]

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

-

MilliporeSigma. SAFETY DATA SHEET. [Link]

-

Journal of the American Chemical Society. The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Rsc.org. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Structural Validation and Synthetic Utility of 3-Ethyl-4-Methoxybenzenesulfonyl Chloride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, functionalized benzenesulfonyl chlorides serve as indispensable electrophilic building blocks for the synthesis of sulfonamides, thiophenols, and complex phenethylamine derivatives. This technical whitepaper provides an in-depth analysis of 3-ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3). We detail the IUPAC nomenclature logic that defines its structure, explore the mechanistic rationale behind its regioselective synthesis, and provide self-validating experimental protocols designed for researchers and drug development professionals.

IUPAC Nomenclature and Structural Logic

The precise structural identification of chemical intermediates is critical for patent filing, database retrieval, and regulatory compliance ()[1]. The Preferred IUPAC Name (PIN) for this compound is 3-ethyl-4-methoxybenzene-1-sulfonyl chloride .

The nomenclature logic follows strict IUPAC guidelines:

-

Principal Functional Group : The sulfonyl chloride (-SO₂Cl) group takes the highest precedence. This establishes the parent structure as a benzenesulfonyl chloride and assigns its attachment point on the aromatic ring as carbon-1 (C1).

-